molecular formula C12H19NO B14360384 2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol CAS No. 93241-49-7

2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol

Cat. No.: B14360384
CAS No.: 93241-49-7
M. Wt: 193.28 g/mol
InChI Key: NEANQYVKGLBKII-UHFFFAOYSA-N
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Description

2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol is an organic compound that belongs to the class of ethanolamines. It features both an amine and an alcohol functional group, making it a versatile molecule in various chemical reactions and applications. This compound is known for its unique structure, which includes an ethyl group attached to a phenyl ring, further connected to an aminoethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol typically involves the reaction of 2-ethylphenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-ethylphenylamine and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a strong base (e.g., sodium hydroxide), at elevated temperatures.

    Purification: The product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or other reduced products using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amines and alcohols.

Scientific Research Applications

2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as an intermediate in drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethylamino)ethanol: Similar in structure but lacks the ethylphenyl group.

    2-(Ethylamino)ethanol: Contains an ethylamino group but lacks the phenyl ring.

    Ethanolamine: A simpler compound with only an amino and an alcohol group.

Uniqueness

2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol is unique due to its specific structural features, including the ethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

93241-49-7

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(N,2-diethylanilino)ethanol

InChI

InChI=1S/C12H19NO/c1-3-11-7-5-6-8-12(11)13(4-2)9-10-14/h5-8,14H,3-4,9-10H2,1-2H3

InChI Key

NEANQYVKGLBKII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(CC)CCO

Origin of Product

United States

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